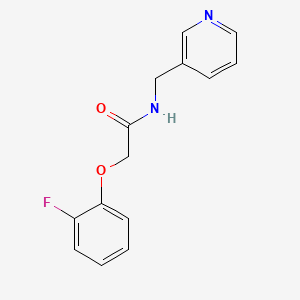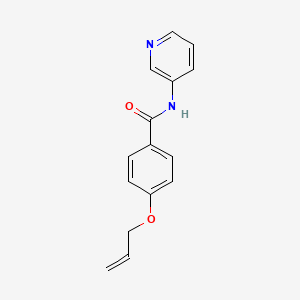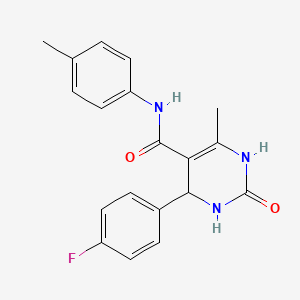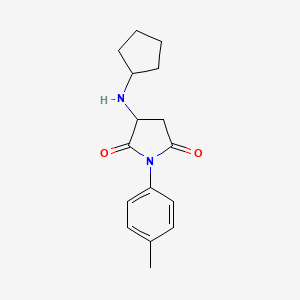![molecular formula C17H22N2O3 B5234590 ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5234590.png)
ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate, also known as E-3810, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. These pathways are involved in cell proliferation, inflammation, and angiogenesis, which are important processes in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of inflammatory cytokines and chemokines, the reduction of oxidative stress, and the improvement of endothelial function. These effects are important in the prevention and treatment of various diseases.
実験室実験の利点と制限
Ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has several advantages for lab experiments, including its high purity and stability, its well-defined chemical structure, and its ability to inhibit multiple signaling pathways. However, ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate, including the optimization of its synthesis method, the evaluation of its pharmacokinetic and pharmacodynamic properties, and the development of its analogs with improved potency and selectivity. Additionally, the therapeutic potential of ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate in other diseases, such as neurodegenerative diseases and metabolic disorders, should be explored.
合成法
Ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been synthesized using various methods, including the reaction of 8-ethyl-4-chloroquinoline with 2-hydroxypropylamine and ethyl chloroformate, and the reaction of 8-ethyl-4-hydroxyquinoline with 2-(chloromethyl)oxirane and ethyl chloroformate. These methods have been optimized to produce high yields of ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate with good purity.
科学的研究の応用
Ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In inflammation research, ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In cardiovascular research, ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been shown to reduce the formation of atherosclerotic plaques and improve endothelial function.
特性
IUPAC Name |
ethyl 8-ethyl-4-(2-hydroxypropylamino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-4-12-7-6-8-13-15(12)19-10-14(17(21)22-5-2)16(13)18-9-11(3)20/h6-8,10-11,20H,4-5,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAIYHMIAAWMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)NCC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]quinoline-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5234516.png)

![ethyl (5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5234532.png)

![2-(4-chlorophenoxy)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5234540.png)
![N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5234543.png)

![N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5234560.png)
![5'-(4-chlorophenyl)-3'-(3-methylphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5234567.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B5234570.png)
![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride](/img/structure/B5234572.png)

![4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5234588.png)
